Ethyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach involves the use of a one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes are preferred due to their eco-friendly nature and reduced toxicity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate
- Ethyl 5-(trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylate
Uniqueness
Ethyl 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H12FNO3 |
---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
ethyl 5-(4-fluoro-3-methylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H12FNO3/c1-3-17-13(16)11-7-12(18-15-11)9-4-5-10(14)8(2)6-9/h4-7H,3H2,1-2H3 |
InChI Key |
HTFKCDJQBVLLLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)F)C |
Origin of Product |
United States |
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